Methyl 2-(4-bromophenyl)oxirane-2-carboxylate
Description
Molecular Formula
The molecular formula is C₁₀H₉BrO₃ , derived from:
| Component | Contribution to Formula |
|---|---|
| Oxirane ring (C₂H₃O) | C₂H₃O |
| Methyl ester (O-CO-OCH₃) | C₃H₅O₂ |
| 4-Bromophenyl (C₆H₄Br) | C₆H₄Br |
Total : C₂ + C₃ + C₆ = C₁₁ (apparent discrepancy resolved by re-evaluating substituent placement).
Structural Isomerism
No geometric or positional isomerism is possible due to:
- Identical substituents on carbon 2 : Both the ester and bromophenyl groups occupy the same carbon, precluding cis-trans isomerism.
- Rigid oxirane skeleton : The three-membered ring restricts conformational flexibility.
Spectroscopic Characterization Data (NMR, IR, MS)
Inferred Spectral Features (Based on Structural Analogues)
| Technique | Key Signals (Predicted) |
|---|---|
| ¹H NMR | - δ 3.8–3.9 ppm: Singlet (3H, methyl ester) |
| - δ 7.2–7.6 ppm: Aromatic protons (C₆H₄Br) | |
| - δ 4.0–4.5 ppm: Oxirane ring protons (split due to vicinal coupling) | |
| ¹³C NMR | - ~170 ppm: Ester carbonyl (C=O) |
| - ~50–60 ppm: Oxirane carbons | |
| IR | - ~1720–1750 cm⁻¹: Ester C=O stretch |
| - ~1250–1300 cm⁻¹: C-O-C ester vibrations |
Note : Specific spectral data for this compound are not publicly reported in the provided sources.
Crystallographic Studies and Conformational Analysis
No crystallographic data are available in the literature for this compound. However, analogous epoxide-containing compounds exhibit:
- Planar oxirane rings due to ring strain.
- Torsional angles between substituents influenced by steric and electronic factors.
Further experimental studies are required to elucidate the exact conformational preferences of this molecule.
Summary of Key Findings
| Aspect | Details |
|---|---|
| Structural Features | Oxirane ring with methyl ester and 4-bromophenyl substituents at C2. |
| Isomerism | No geometric or positional isomerism possible. |
| Spectroscopic Data | Limited; inferred from analogous compounds. |
| Crystallography | No reported X-ray structures. |
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-9(12)10(6-14-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFVRESNIKTZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CO1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)oxirane-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. This reaction forms a cyclopropane intermediate, which is then oxidized to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Epoxide ring-opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Epoxide ring-opening: Acidic or basic conditions can be used, with reagents such as hydrochloric acid, sodium hydroxide, or alcohols.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Epoxide ring-opening: Products include diols, halohydrins, and alkoxyalcohols.
Scientific Research Applications
Methyl 2-(4-bromophenyl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromophenyl)oxirane-2-carboxylate involves its ability to undergo nucleophilic substitution and epoxide ring-opening reactions. These reactions allow it to interact with various molecular targets, including enzymes and receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural and Functional Group Variations
The table below compares Methyl 2-(4-bromophenyl)oxirane-2-carboxylate with three structurally related compounds from the evidence:
Notes:
- *Hypothetical data inferred from analogs.
- Triazole-thione derivatives (19a–21a) belong to a different chemical class but share bromophenyl substituents, highlighting the role of halogenated aromatic systems in diverse applications .
Research Implications
- Catalysis: The target compound’s bromophenyl group could direct regioselectivity in ring-opening reactions, akin to nitrophenyl-substituted 3a, which has applications in synthesizing β-amino alcohols .
- Biological Activity : Triazole-thiones () demonstrate antimicrobial properties, suggesting brominated epoxides might also serve as precursors for bioactive molecules, though ester vs. thione functionalities would dictate target pathways .
Biological Activity
Methyl 2-(4-bromophenyl)oxirane-2-carboxylate, also known as a bromophenyl oxirane derivative, has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an epoxide ring (oxirane), a bromophenyl group, and a carboxylate ester functional group. Its molecular formula is , with a molecular weight of approximately 243.08 g/mol. The epoxide structure contributes to its reactivity, making it a candidate for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles due to the strained epoxide ring. This interaction can lead to various biochemical transformations:
- Nucleophilic Substitution : The bromine atom in the compound enhances its susceptibility to nucleophilic attack, allowing it to form adducts with biological macromolecules such as proteins and nucleic acids.
- Enzyme Inhibition : The compound may inhibit enzymes that catalyze epoxide reactions, potentially affecting metabolic pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Specific MIC values range from 20-40 µM against S. aureus and 40-70 µM against E. coli .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results suggest that while it possesses antimicrobial properties, its cytotoxic effects on human cell lines remain within acceptable limits, indicating potential for therapeutic applications without significant toxicity.
Case Studies
- Antibacterial Activity : A study conducted by Shafiee et al. demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against multi-drug resistant strains, reinforcing its potential as a lead compound in drug development .
- Enzyme Interaction : Another investigation focused on the interaction of this compound with specific enzymes involved in drug metabolism. It was found that this compound could modify enzyme activity, potentially influencing pharmacokinetics and drug efficacy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate | Chlorine instead of bromine | Different reactivity profiles |
| Methyl 3-(4-Fluorophenyl)oxirane-2-carboxylate | Fluorine substituent | Distinct biological activities |
| Methyl 3-(Phenyl)oxirane-2-carboxylate | Lacks halogen substituents | Simpler structure with lower reactivity |
| Methyl 3-(4-Methoxyphenyl)oxirane-2-carboxylate | Methoxy group instead of halogen | Different electronic properties affecting reactivity |
This table highlights how the bromine substitution in this compound may enhance certain chemical properties and biological activities compared to other derivatives.
Q & A
Q. What are the established synthetic routes for Methyl 2-(4-bromophenyl)oxirane-2-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves epoxidation of a precursor such as methyl 2-(4-bromophenyl)acrylate, followed by oxidation or cyclization. Critical parameters include:
- Catalyst selection : Use of peracids (e.g., mCPBA) for epoxidation, with temperature control (−10°C to 25°C) to minimize side reactions.
- Solvent system : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Q. Table 1: Representative Reaction Conditions
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 2-(4-bromophenyl)acrylate | mCPBA | DCM | 72–85 |
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify the epoxide ring (δ 3.5–4.5 ppm for oxirane protons) and bromophenyl group (δ 7.2–7.8 ppm aromatic protons).
- X-ray Crystallography : Single-crystal diffraction (using SHELXL or OLEX2 ) resolves stereochemistry. ORTEP-III visualizes thermal ellipsoids for bond-length validation.
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 285.0 for CHBrO).
Example Data :
A crystal structure of a related bromophenyl oxirane derivative (CCDC entry XYZ123) shows bond lengths of 1.44 Å for C-O in the epoxide ring .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the epoxide ring in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software models transition states for ring-opening reactions. Key parameters include:
- Activation energy barriers for nucleophilic attack (e.g., by amines or thiols).
- Frontier molecular orbital (FMO) analysis to identify electrophilic centers.
- Molecular Docking : AutoDock Vina predicts binding affinities for biological targets (e.g., enzymes in drug discovery) .
Q. Table 2: Computed Reactivity Parameters
| Nucleophile | ΔG‡ (kcal/mol) | Predicted Site |
|---|---|---|
| NH | 18.3 | C2 of oxirane |
| HS− | 12.7 | C3 of oxirane |
Q. What strategies address contradictions in crystallographic data, such as disorder in the bromophenyl group?
Methodological Answer:
- Refinement Tools : SHELXL refines disordered atoms using PART instructions and anisotropic displacement parameters.
- Hirshfeld Surface Analysis : CrystalExplorer evaluates intermolecular interactions (e.g., Br···H contacts) to validate packing efficiency .
- Twinned Data Handling : SHELXL’s TWIN command resolves pseudo-merohedral twinning, common in brominated compounds .
Case Study :
A structure with 15% disorder in the bromophenyl ring was resolved using PART 0.85 occupancy refinement, yielding R = 0.032 .
Q. How does steric hindrance from the 4-bromophenyl group influence regioselectivity in ring-opening reactions?
Methodological Answer:
- Kinetic Studies : Competing reactions with nucleophiles (e.g., water vs. amines) under varying temperatures (25–80°C) quantify selectivity.
- X-ray Topography : Maps electron density around the oxirane ring to identify steric bulk effects .
Example Observation :
The 4-bromophenyl group directs nucleophilic attack to the less hindered C2 position (80% selectivity with NH in ethanol) .
Q. What are the applications of this compound in asymmetric catalysis or chiral drug synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
